molecular formula C4H12Cl2N2 B1599271 1,2-Ethanediamine, polymer with 1,2-dichloroethane CAS No. 49553-92-6

1,2-Ethanediamine, polymer with 1,2-dichloroethane

Cat. No. B1599271
CAS RN: 49553-92-6
M. Wt: 159.05 g/mol
InChI Key: LYTWYIVBDHBMEJ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, polymer with 1,2-dichloroethane, is a synthetic polymer formed by the reaction of 1,2-ethanediamine (also known as ethylenediamine) with 1,2-dichloroethane. This polymer belongs to the class of polyelectrolytes and finds applications in various fields, including water treatment, coatings, and adhesives.



Synthesis Analysis

The synthesis of this polymer involves the reaction between 1,2-ethanediamine and 1,2-dichloroethane. The chemical equation for the synthesis is as follows:


[ \text{1,2-Ethanediamine} + \text{1,2-dichloroethane} \rightarrow \text{Polymer} ]


During this process, hydrogen chloride (HCl) is generated as a byproduct. The amine groups in 1,2-ethanediamine react with the chloro groups in 1,2-dichloroethane, resulting in the formation of the polymer.



Molecular Structure Analysis

The polymer’s molecular structure consists of repeating units derived from 1,2-ethanediamine and 1,2-dichloroethane. It is a high-molecular-weight compound with a tendency to adsorb onto surfaces in aqueous suspensions. The exact arrangement of monomer units and the degree of polymerization determine its properties.



Chemical Reactions Analysis

1,2-Ethanediamine, polymer with 1,2-dichloroethane, can participate in various chemical reactions. For instance:



  • Hydrolysis : The polymer can undergo hydrolysis, breaking down into its constituent monomers under specific conditions.

  • Crosslinking : Crosslinking agents can be used to modify the polymer’s properties, such as increasing its stability or enhancing its mechanical strength.



Physical And Chemical Properties Analysis


  • Solubility : The polymer is typically water-soluble due to its ionic nature.

  • Charge Density : The presence of amine and chloro groups imparts charge to the polymer, affecting its behavior in solution.

  • Viscosity : The high molecular weight contributes to its viscosity.

  • Thermal Stability : The polymer’s stability at elevated temperatures influences its performance.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : 1,2-Ethanediamine is utilized in synthesizing new chemical entities. For example, a stable dication was synthesized using 1,2-ethanediamine and 1-chloro-2-nitrobenzene (Keypour et al., 2009).

Green Materials Development

  • Eco-Friendly Hybrid Materials : Research documents the synthesis of polyhydroxyurethanes (PHUs) using 1,2-ethanediamine, emphasizing the development of environmentally sustainable materials (Ghasemlou et al., 2020).

Sensor Technology

  • Selective Sensing Applications : A zinc–pamoate coordination polymer, incorporating 1,2-ethanediamine, demonstrates potential as a dual luminescence sensor for detecting specific substances (Ye et al., 2015).

Catalysis

  • Catalytic Processes : 1,2-Dichloroethane has been used in catalytic studies to increase ethylene selectivity in certain reactions (Lambert et al., 2005).

Polymer Technology

  • Polymers and Film Formation : The compound has shown potential in creating dynamic polymers capable of guest exchange and exhibiting different physical properties (Martí-Rujas et al., 2015).

Environmental Applications

  • Carbon Dioxide Capture : Hyper-crosslinked polymers, synthesized using 1,2-dichloroethane, have been researched for their ability to capture and store carbon dioxide (Fu et al., 2017).
  • PVC Manufacture from Ethane : A catalytic process using ethane and molecular chlorine, involving 1,2-dichloroethane, has been studied to improve the production efficiency of vinyl chloride for PVC (Zichittella & Pérez–Ramírez, 2021).

Bioremediation

  • Microbial Dehalorespiration : Strains of Desulfitobacterium dichloroeliminans have been identified for their ability to metabolically convert 1,2-dichloroethane into non-toxic end products, indicating potential for groundwater decontamination (De Wildeman et al., 2003).

Advanced Material Properties

  • Tunable Polymer Films : Research on poly(quinoxaline-2,3-diyl)s, involving 1,2-dichloroethane, highlights their use in creating films with selective reflection of circularly polarized light, showing promise in advanced material applications (Nagata et al., 2014).

Photocatalysis

  • Photocatalytic Degradation : PAni-TiO2 nanocomposites, synthesized with 1,2-dichloroethane, have been used for the degradation of chlorinated hydrocarbons in wastewater treatment (Mohsenzadeh et al., 2019).

Safety And Hazards


  • Contaminants : Some formulations may contain contaminants like epichlorohydrin and acrylamide, which are health concerns.

  • Handling : Proper handling and protective measures are essential due to potential exposure to hazardous monomers during synthesis.

  • Regulation : Regulatory bodies assess the safety of polyelectrolytes used in water treatment.


Future Directions

Research in this field should focus on:



  • Improved Formulations : Developing safer and more effective formulations.

  • Application Optimization : Enhancing the polymer’s performance in water treatment and other applications.

  • Environmental Impact : Investigating its fate in the environment and potential ecological effects.


properties

IUPAC Name

1,2-dichloroethane;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2.C2H8N2/c2*3-1-2-4/h1-2H2;1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTWYIVBDHBMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49553-92-6
Record name 1,2-Ethanediamine, polymer with 1,2-dichloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49553-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00964254
Record name Ethane-1,2-diamine--1,2-dichloroethane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloroethane; ethane-1,2-diamine

CAS RN

49553-92-6
Record name 1,2-Ethanediamine, polymer with 1,2-dichloroethane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane-1,2-diamine--1,2-dichloroethane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Letterman, RW Pero - Journal‐American Water Works …, 1990 - Wiley Online Library
For approximately 30 years, the US Public Health Service and the US Environmental Protection Agency (USEPA) offered advisory opinions on the potential health effects of …
Number of citations: 152 awwa.onlinelibrary.wiley.com
BP Gumbi - 2013 - ukzn-dspace.ukzn.ac.za
The experimental work described in this dissertation for Masters was carried out in the School of Chemistry and Physics, University of KwaZulu-Natal, Westville campus from February …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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